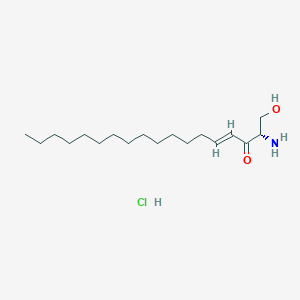

3-Ketosphingosine HCl

CAS No.:

Cat. No.: VC18542663

Molecular Formula: C18H36ClNO2

Molecular Weight: 333.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H36ClNO2 |

|---|---|

| Molecular Weight | 333.9 g/mol |

| IUPAC Name | (E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one;hydrochloride |

| Standard InChI | InChI=1S/C18H35NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17,20H,2-13,16,19H2,1H3;1H/b15-14+;/t17-;/m0./s1 |

| Standard InChI Key | SJQVHEHHDDBHGH-MXIGPNAMSA-N |

| Isomeric SMILES | CCCCCCCCCCCCC/C=C/C(=O)[C@H](CO)N.Cl |

| Canonical SMILES | CCCCCCCCCCCCCC=CC(=O)C(CO)N.Cl |

Introduction

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis via Serine Palmitoyltransferase

The de novo biosynthesis of 3KDS·HCl begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid metabolism . This reaction forms 3-ketodihydrosphingosine (3KDS), which is subsequently reduced to dihydrosphingosine (DHS) by 3KDS reductase (KDSR) . In yeast, SPT activity has been quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS), revealing that 3KDS accumulates at levels comparable to DHS in strains with impaired KDSR function . This challenges the conventional view of 3KDS as a transient intermediate and highlights its regulatory potential in sphingolipid homeostasis .

Microbial Contributions to Sphingolipid Metabolism

Recent studies have identified homologs of eukaryotic sphingolipid biosynthesis enzymes in gut and vaginal bacteria, such as Bacteroides and Alistipes finegoldii . These microbes produce sulfonolipids through pathways analogous to 3KDS synthesis, utilizing 3-ketocapnine reductase (KCR) to reduce 3-ketocapnine—a structural analog of 3KDS . The discovery of bacterial KCRs with sequence similarity to human KDSR underscores an evolutionary conservation of sphingolipid metabolic machinery and suggests cross-kingdom interactions influencing host lipid metabolism .

Structural and Molecular Characteristics

Chemical Composition and Functional Groups

3KDS·HCl has a molecular formula of , yielding a molecular weight of approximately 343 g/mol in its hydrochloride form . The free base form (3KDS) has a molecular weight of 297.48 g/mol, with the hydrochloride salt enhancing stability for experimental use . The compound’s backbone consists of an 18-carbon amino alcohol featuring a ketone group at C3, which is critical for its enzymatic interactions and metabolic fate.

Comparative Analysis with Related Sphingoid Bases

3KDS·HCl belongs to the sphingoid base family, which includes sphinganine, dihydrosphingosine, and sphingosine. Unlike sphinganine, which lacks the C3 ketone, 3KDS·HCl cannot directly form ceramides until reduced to DHS. Dihydrosphingosine, the reduced form of 3KDS, participates in ceramide synthesis and cell signaling, while sphingosine serves as a precursor for sphingosine-1-phosphate, a potent signaling molecule. The ketone group in 3KDS·HCl thus positions it as a metabolic checkpoint, regulating flux through sphingolipid pathways .

Analytical Methods for Detection and Quantification

HPLC-ESI-MS/MS Techniques

Advancements in analytical chemistry have enabled precise quantification of 3KDS·HCl using HPLC-ESI-MS/MS. This method separates 3KDS from DHS based on a 2 Da mass difference and distinct fragmentation patterns, achieving a detection limit of 10 fmol with a signal-to-noise ratio exceeding 1,000 . The technique eliminates the need for radioactive labeling and has been validated in yeast models, where 3KDS levels were found to rise significantly in KDSR-deficient strains .

Applications in Metabolic Profiling

These analytical tools have revealed unexpected dynamics in sphingolipid metabolism. For instance, wild-type yeast cells maintain 3KDS at concentrations nearly equal to DHS, suggesting a previously unrecognized regulatory role for 3KDS·HCl in cellular physiology . Such findings underscore the importance of robust detection methods in redefining metabolic paradigms.

Biological Roles and Research Applications

Cellular Signaling and Apoptosis

3KDS·HCl influences key cellular processes, including apoptosis and inflammation. Its conversion to DHS and subsequent incorporation into ceramides modulates membrane receptor activity and intracellular signaling cascades . Ceramides derived from 3KDS·HCl are implicated in stress responses, with elevated levels triggering mitochondrial dysfunction and caspase activation.

Microbial-Host Interactions

Gut microbiota-derived sphingolipids, including those synthesized via 3KDS-like pathways, interact with host immune cells to modulate inflammatory responses . For example, Bacteroides-produced sphingolipids can suppress intestinal inflammation by inhibiting NF-κB signaling, highlighting the therapeutic potential of microbial sphingolipid engineering.

Pharmacological and Biochemical Research

3KDS·HCl is widely used to study sphingolipid-metabolizing enzymes, such as sphingomyelin kinases and lyases . Its structural analogs, like sulfobacin B from Chryseobacterium gleum, serve as tools to probe evolutionary conserved pathways and develop inhibitors targeting sphingolipid-related diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume